molecular formula C17H16N2O4S B10874928 ethyl 3-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzoate

ethyl 3-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzoate

Cat. No.: B10874928
M. Wt: 344.4 g/mol
InChI Key: UNPVUCNGUOIBRU-CMDGGOBGSA-N
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Description

ETHYL 3-[({[3-(2-FURYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE is a complex organic compound that features a furan ring, an acrylate moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-[({[3-(2-FURYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE typically involves multiple steps. One common route starts with the preparation of 3-(2-furyl)acrylic acid, which is then esterified to form ethyl 3-(2-furyl)acrylate . This intermediate undergoes further reactions to introduce the amino and carbothioyl groups, followed by coupling with benzoic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-[({[3-(2-FURYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the acrylate moiety can produce ethyl 3-(2-furyl)propanoate .

Mechanism of Action

The mechanism of action of ETHYL 3-[({[3-(2-FURYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE involves its interaction with specific molecular targets and pathways. The furan ring and acrylate moiety can interact with enzymes and receptors, leading to various biological effects. The compound’s ability to undergo nucleophilic substitution reactions allows it to modify biological molecules and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 3-[({[3-(2-FURYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C17H16N2O4S

Molecular Weight

344.4 g/mol

IUPAC Name

ethyl 3-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]benzoate

InChI

InChI=1S/C17H16N2O4S/c1-2-22-16(21)12-5-3-6-13(11-12)18-17(24)19-15(20)9-8-14-7-4-10-23-14/h3-11H,2H2,1H3,(H2,18,19,20,24)/b9-8+

InChI Key

UNPVUCNGUOIBRU-CMDGGOBGSA-N

Isomeric SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C=CC2=CC=CO2

Origin of Product

United States

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